REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][C:11]=1[S:12]([OH:15])(=[O:14])=[O:13])[NH2:8])(=O)C.[OH-].[Na+].S(OC)(OC)(=O)=O.Cl.[Cl-].[Na+]>O.C(O)=O>[CH3:1][NH:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][C:11]=1[S:12]([OH:15])(=[O:14])=[O:13])[NH2:8] |f:1.2,5.6|
|
Name
|
3-(N-acetylamino)aniline-4-sulfonic acid
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C(N)C=CC1S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
430 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
CNC=1C=C(N)C=CC1S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |